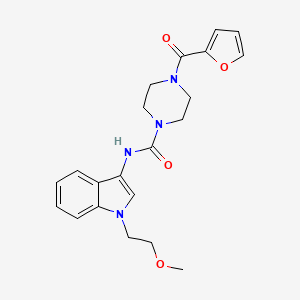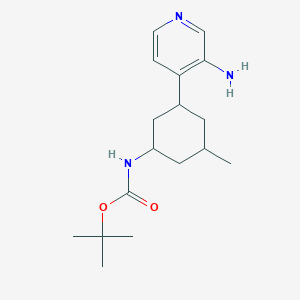
tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate (TBAPMC) is a synthetic organic compound that has been used in a variety of scientific research applications. TBAPMC is a versatile compound that has been used in both biochemical and physiological experiments. It has a wide range of uses due to its unique chemical structure and properties.
Applications De Recherche Scientifique
Decomposition and Environmental Remediation
Decomposition of Methyl Tert-Butyl Ether : Research has shown the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting Methyl Tert-Butyl Ether (MTBE), a compound structurally related to tert-butyl carbamates, into less harmful substances. This process highlights the potential of advanced oxidation processes in environmental remediation of volatile organic compounds (VOCs) (Hsieh et al., 2011).
Environmental Occurrence and Fate
Synthetic Phenolic Antioxidants : Studies on synthetic phenolic antioxidants, which include tert-butyl-based compounds, have explored their environmental occurrence, fate, and human exposure. These compounds are used to prevent oxidative degradation in various products, raising concerns about their environmental impact and necessitating further research on their behavior and effects (Liu & Mabury, 2020).
Chemical Synthesis and Industrial Applications
Catalysis in Chemical Synthesis : Research into the catalytic applications of tert-butyl-based compounds for chemical synthesis has been conducted. These studies often focus on the development of new catalysts for processes such as the synthesis of MTBE, an oxygenate additive in gasoline, demonstrating the role of tert-butyl compounds in enhancing industrial chemical reactions (Bielański et al., 2003).
Biodegradation and Bioremediation
Biodegradation of MTBE : Significant progress has been made in understanding the biodegradation of MTBE, a substance related to tert-butyl carbamates, under both aerobic and anaerobic conditions. This research underscores the potential for microbial remediation strategies in addressing pollution from specific organic compounds (Fiorenza & Rifai, 2003).
Adsorption and Environmental Engineering
Adsorption Studies for Environmental Purification : Investigations into the adsorption properties of various materials for removing MTBE from the environment have been conducted. These studies aim to enhance water treatment technologies and mitigate the contamination risks associated with tert-butyl compounds (Vakili et al., 2017).
Propriétés
IUPAC Name |
tert-butyl N-[3-(3-aminopyridin-4-yl)-5-methylcyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-11-7-12(14-5-6-19-10-15(14)18)9-13(8-11)20-16(21)22-17(2,3)4/h5-6,10-13H,7-9,18H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNVTEQPYTYYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)NC(=O)OC(C)(C)C)C2=C(C=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
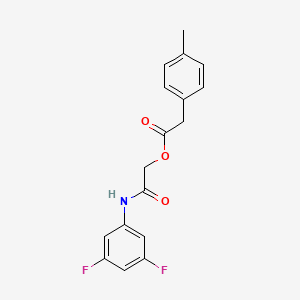


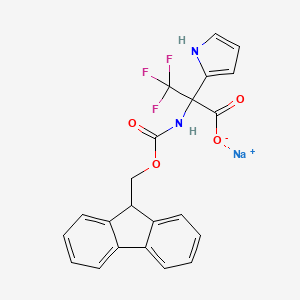
![N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2511940.png)
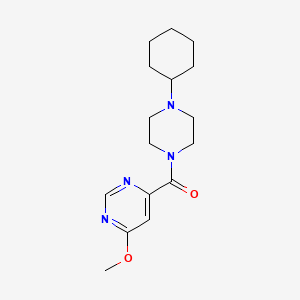
![1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one](/img/structure/B2511942.png)
![N-(3-acetylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2511943.png)
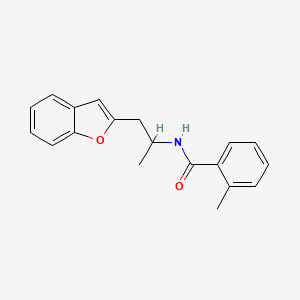
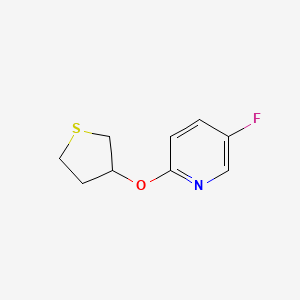

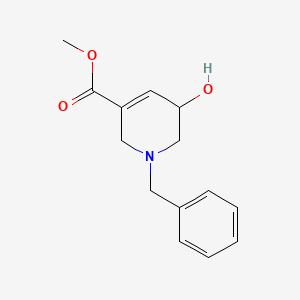
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2511951.png)
